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molecular formula C9H4ClF3N2O2 B8471033 7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

7-Chloro-5-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8471033
M. Wt: 264.59 g/mol
InChI Key: PTNDZJLWOJEBOK-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

A mixture of 2,3-diamino-5-chlorobenzotrifluoride (180 mg, 0.86 mmol) and oxalic acid dihydrate (108 mg, 0.86 mmol, used as received) in 2N HCl (4 mL) was refluxed at 120°-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the liquid layer was removed. The yellow solid was washed by cold water (2×2 mL), collected by filtration, and dried at 60° C. for 2 h, affording 136 mg of crude title compound (53%) as a yellow powder. The crude title compound was dissolved in 1N NaOH (6 mL) and filtered. The filtrate was acidified to pH =6, affording 115 mg of title compound. Recrystallization from DMSO/H2O gave 95 mg of pure title compound (37%) as yellow microcrystals. Mp: 302°-4° C. (dec. from 295° C.). IR (KBr, cm-1) 3401, 3255, 1754, 1694, 1528. 1H NMR (DMSO-d6): a 7.374 (d, 1H, J=1.8 Hz); 7.474 (d, 1H, J=1.8 Hz); 11.347 (s, 1H); 12.215 (s, 1H). HRMS: calcd for C9H4ClF3N2O2 (M+) m/z: 263.9912; found: 263.9909.
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Cl:9])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].O.O.[C:16](O)(=[O:20])[C:17](O)=[O:18]>Cl.[OH-].[Na+]>[Cl:9][C:5]1[CH:6]=[C:7]2[C:2]([NH:1][C:16](=[O:20])[C:17](=[O:18])[NH:8]2)=[C:3]([C:10]([F:13])([F:11])[F:12])[CH:4]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1N)Cl)C(F)(F)F
Name
Quantity
108 mg
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 120°-5° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the liquid layer was removed
WASH
Type
WASH
Details
The yellow solid was washed by cold water (2×2 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
affording 136 mg of crude title compound (53%) as a yellow powder
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C2NC(C(NC2=C1)=O)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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